Cas no 193694-24-5 (8beta-Methoxyatractylenolide I)

8beta-Methoxyatractylenolide I 化学的及び物理的性質
名前と識別子
-
- 8beta-Methoxyatractylenolide I
- Atractylenolide III methyl ether
- 8β-Methoxyatractylenolide I
- 193694-24-5
- NCGC00385880-01
- AKOS040738683
- Compound NP-016073
- (4aS,8aR,9aS)-9a-methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one
- AKOS040761282
-
- インチ: 1S/C16H22O3/c1-10-6-5-7-15(3)9-16(18-4)13(8-12(10)15)11(2)14(17)19-16/h12H,1,5-9H2,2-4H3/t12-,15+,16-/m0/s1
- InChIKey: JYNGEEVMOBHTOS-MAZHCROVSA-N
- ほほえんだ: O1C(C(C)=C2C[C@H]3C(=C)CCC[C@]3(C)C[C@]12OC)=O
計算された属性
- せいみつぶんしりょう: 262.15689456g/mol
- どういたいしつりょう: 262.15689456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 490
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 35.5
じっけんとくせい
- 色と性状: Powder
8beta-Methoxyatractylenolide I セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
8beta-Methoxyatractylenolide I 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | M4077435-5mg |
8β-MethoxyatractylenolideI |
193694-24-5 | 98% | 5mg |
RMB 2660.00 | 2025-02-21 | |
TargetMol Chemicals | TN3304-1 mL * 10 mM (in DMSO) |
8beta-Methoxyatractylenolide I |
193694-24-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
TargetMol Chemicals | TN3304-5mg |
8beta-Methoxyatractylenolide I |
193694-24-5 | 5mg |
¥ 3940 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3304-1 mg |
8beta-Methoxyatractylenolide I |
193694-24-5 | 1mg |
¥2835.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M34180-5 mg |
8beta-Methoxyatractylenolide I |
193694-24-5 | 5mg |
¥5600.0 | 2021-09-08 | ||
TargetMol Chemicals | TN3304-1 ml * 10 mm |
8beta-Methoxyatractylenolide I |
193694-24-5 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN3304-5 mg |
8beta-Methoxyatractylenolide I |
193694-24-5 | 98% | 5mg |
¥ 3,940 | 2023-07-11 |
8beta-Methoxyatractylenolide I 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
8beta-Methoxyatractylenolide Iに関する追加情報
8beta-Methoxyatractylenolide I: A Comprehensive Overview
8beta-Methoxyatractylenolide I (CAS No. 193694-24-5) is a naturally occurring sesquiterpenoid lactone isolated from the Apiaceae family of plants. This compound has garnered significant attention in recent years due to its diverse pharmacological activities and potential applications in the fields of medicine, food, and cosmetics. In this article, we will delve into the structural characteristics, biological activities, and latest research findings related to 8beta-Methoxyatractylenolide I, providing a comprehensive understanding of its significance in modern science.
The chemical structure of 8beta-Methoxyatractylenolide I is characterized by a unique arrangement of functional groups, including a methoxy group attached to the beta-carbon of the attractylodin skeleton. This structural feature contributes to its distinctive biological properties and distinguishes it from other related compounds. Recent studies have highlighted its role as a potent anti-inflammatory agent, with mechanisms involving the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB and MAPK.
One of the most promising applications of 8beta-Methoxyatractylenolide I lies in its antioxidant activity. Research has demonstrated that this compound effectively scavenges free radicals and protects cells from oxidative damage, making it a potential candidate for use in anti-aging skincare products and dietary supplements. Moreover, its ability to enhance cellular antioxidant defense systems has been linked to its protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its anti-inflammatory and antioxidant properties, 8beta-Methoxyatractylenolide I has shown significant potential in cancer therapy. Studies have revealed that this compound induces apoptosis in various cancer cell lines while sparing normal cells, suggesting a selective cytotoxicity that could be advantageous in chemotherapy. Furthermore, its ability to inhibit tumor angiogenesis and metastasis has been validated through in vivo experiments, providing a strong foundation for future clinical trials.
The pharmacokinetic profile of 8beta-Methoxyatractylenolide I is another area of active research. Investigations into its absorption, distribution, metabolism, and excretion have provided insights into its bioavailability and suitability for different routes of administration. Recent findings indicate that formulation strategies such as nanoparticle encapsulation can significantly enhance its bioavailability, paving the way for more effective therapeutic applications.
From an environmental perspective, 8beta-Methoxyatractylenolide I has also been studied for its role in plant defense mechanisms. It has been found to act as a natural phytoalexin, protecting plants from pathogenic infections. This dual role in both plant biology and human health underscores the compound's versatility and highlights the importance of further research into its ecological and medicinal benefits.
In conclusion, 8beta-Methoxyatractylenolide I (CAS No. 193694-24-5) is a multifaceted natural compound with immense potential across various scientific domains. Its anti-inflammatory, antioxidant, and anticancer activities, coupled with advancements in drug delivery systems, position it as a promising candidate for future therapeutic interventions. As research continues to unravel its molecular mechanisms and clinical applications, 8beta-Methoxyatractylenolide I is poised to make significant contributions to modern medicine and beyond.
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